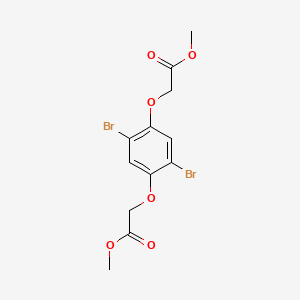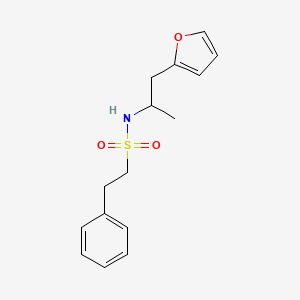
N3-L-Dab(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-L-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is crucial in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-L-Dab(Fmoc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-2,4-diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
化学反応の分析
Types of Reactions
N3-L-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
Deprotection: The major product is L-2,4-diaminobutyric acid.
Coupling: The major products are peptides or proteins with the desired sequence.
科学的研究の応用
N3-L-Dab(Fmoc)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: It is used to synthesize peptides and proteins for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound are used in the development of new drugs and therapeutic agents.
Biomaterials: It is used in the synthesis of biomaterials for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of N3-L-Dab(Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.
類似化合物との比較
Similar Compounds
N3-L-Lys(Fmoc)-OH: Similar to N3-L-Dab(Fmoc)-OH but derived from lysine.
N3-L-Orn(Fmoc)-OH: Derived from ornithine, another amino acid.
Uniqueness
This compound is unique due to its specific structure, which allows for the synthesis of peptides with distinct properties. Its use in peptide synthesis provides researchers with a versatile tool for creating a wide range of peptides and proteins.
特性
IUPAC Name |
(2S)-2-azido-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-22-17(18(24)25)9-10-21-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,24,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTIWUGRZMLNNV-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)





![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)

![Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2546995.png)

